Single-Agent Administration Enabled by 4-Fold Superior Human DHP-I Stability vs. Imipenem
Meropenem sodium carbonate can be administered as a single agent without a DHP-I inhibitor (cilastatin), directly attributable to its intrinsic stability against human renal dehydropeptidase-I. In a head-to-head assay using recombinant human DHP-I purified by cilastatin-coupled affinity chromatography, meropenem retained approximately 80% residual antibacterial activity after 90 minutes of incubation, compared to only 20% for imipenem under identical conditions [1]. An independent study further quantified that meropenem is four times more resistant than imipenem to hydrolysis by human DHP-I [2]. This eliminates the requirement for cilastatin co-formulation, reducing excipient burden and eliminating cilastatin-associated sodium load.
| Evidence Dimension | Residual antibacterial activity after 90 min incubation with purified human DHP-I |
|---|---|
| Target Compound Data | ~80% residual activity (meropenem sodium carbonate) |
| Comparator Or Baseline | ~20% residual activity (imipenem) |
| Quantified Difference | 4-fold higher residual activity; 60 percentage-point absolute difference in retained activity |
| Conditions | Recombinant human DHP-I purified from COS-1 cells; 90-minute incubation; residual activity measured by bioassay |
Why This Matters
For procurement, this permits selection of a carbapenem that does not require co-formulation with a DHP-I inhibitor, simplifying the supply chain and reducing the sodium content delivered per dose (meropenem sodium carbonate delivers 90.2 mg sodium per gram vs. imipenem-cilastatin which contains additional sodium from cilastatin sodium).
- [1] Hikida M, Kawashima K, Yoshida M, Mitsuhashi S. Stability of doripenem against human renal dehydropeptidase-I. Jpn J Chemother. 2005;53(Suppl 1):92-95. doi:10.11250/chemotherapy1995.53.Supplement1_92. [Reports meropenem 80% vs imipenem 20% residual activity]. View Source
- [2] Fukasawa M, et al. Stability of meropenem and effect of 1β-methyl substitution on its stability in the presence of renal dehydropeptidase I. Antimicrob Agents Chemother. 1992;36(2):481-483. doi:10.1128/AAC.36.2.481. PMID: 1605611. [States meropenem is four times more resistant than imipenem to human DHP-I]. View Source
